molecular formula C22H19NOS B14360580 3-(Benzylsulfanyl)-N,3-diphenylprop-2-enamide CAS No. 91735-94-3

3-(Benzylsulfanyl)-N,3-diphenylprop-2-enamide

Cat. No.: B14360580
CAS No.: 91735-94-3
M. Wt: 345.5 g/mol
InChI Key: HZLBELPLHNYTIQ-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)-N,3-diphenylprop-2-enamide is an organic compound characterized by the presence of a benzylsulfanyl group attached to a diphenylprop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylsulfanyl)-N,3-diphenylprop-2-enamide typically involves the reaction of benzyl mercaptan with N,3-diphenylprop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylsulfanyl)-N,3-diphenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzylsulfanyl)-N,3-diphenylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzylsulfanyl)-N,3-diphenylprop-2-enamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular receptors or proteins, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzylsulfanyl)-N-(chloroacetyl)valine
  • S-Benzyl-L-cysteine
  • Benzimidazole derivatives

Uniqueness

3-(Benzylsulfanyl)-N,3-diphenylprop-2-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzylsulfanyl group and diphenylprop-2-enamide backbone provide a versatile platform for further functionalization and exploration in various scientific fields.

Properties

CAS No.

91735-94-3

Molecular Formula

C22H19NOS

Molecular Weight

345.5 g/mol

IUPAC Name

3-benzylsulfanyl-N,3-diphenylprop-2-enamide

InChI

InChI=1S/C22H19NOS/c24-22(23-20-14-8-3-9-15-20)16-21(19-12-6-2-7-13-19)25-17-18-10-4-1-5-11-18/h1-16H,17H2,(H,23,24)

InChI Key

HZLBELPLHNYTIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=CC(=O)NC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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